

Application Note: Experimental Protocol for 5-Methoxynicotinohydrazone Condensation

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Compound of Interest

Compound Name: 5-Methoxynicotinohydrazone

Cat. No.: B13677600

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Abstract & Introduction

This application note details the standardized protocol for the condensation of **5-Methoxynicotinohydrazone** (5-methoxy-pyridine-3-carbohydrazone) with carbonyl-containing electrophiles. The primary focus is the synthesis of acylhydrazones (Schiff bases) via acid-catalyzed condensation with aromatic aldehydes.

Nicotinic acid hydrazone derivatives are critical scaffolds in medicinal chemistry, exhibiting potent anti-tubercular (isosteres of Isoniazid), anti-inflammatory, and anticancer activities. The introduction of the 5-methoxy group modulates the lipophilicity and electronic profile of the pyridine ring, potentially enhancing bioavailability and receptor binding affinity compared to the unsubstituted parent compound.

Key Applications

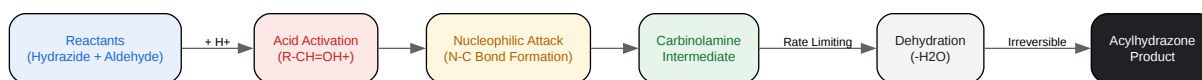
- Fragment-Based Drug Discovery (FBDD): Generation of diverse hydrazone libraries.
- Heterocyclic Synthesis: Precursor for 1,3,4-oxadiazoles and pyrazoles.
- Metal Chelation: Tridentate ligand formation for metallodrugs.

Reaction Mechanism

The condensation of **5-methoxynicotinohydrazide** with an aldehyde follows a classic nucleophilic addition-elimination pathway.

- **Activation:** The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.
- **Nucleophilic Attack:** The terminal nitrogen () of the hydrazide attacks the carbonyl carbon.
- **Proton Transfer:** Formation of a tetrahedral carbinolamine intermediate.
- **Dehydration:** Acid-assisted elimination of water drives the equilibrium toward the stable hydrazone product.

Mechanistic Pathway (DOT Visualization)



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Figure 1: Step-wise mechanistic pathway for the acid-catalyzed condensation of **5-methoxynicotinohydrazide**.

Experimental Protocol: Synthesis of Hydrazones

This protocol describes the reaction of **5-methoxynicotinohydrazide** with 4-chlorobenzaldehyde. Conditions may be adapted for other aromatic aldehydes.

Materials & Reagents[1]

- Substrate: **5-Methoxynicotinohydrazide** (1.0 eq)
- Electrophile: 4-Chlorobenzaldehyde (1.1 eq)

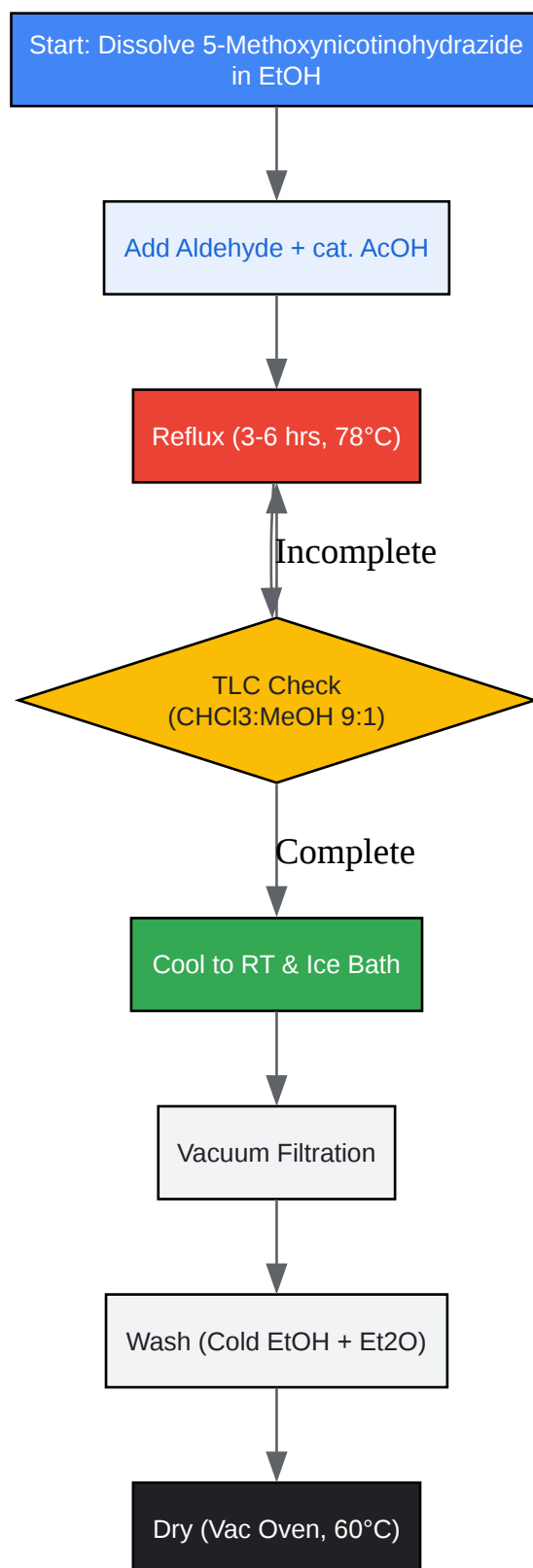
- Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
- Catalyst: Glacial Acetic Acid (AcOH)
- Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Heating Mantle.

Step-by-Step Methodology

- Preparation: In a 50 mL RBF, dissolve **5-methoxynicotinohydrazide** (1.0 mmol, ~167 mg) in 10 mL of absolute ethanol. Sonicate if necessary to ensure partial dissolution (suspension is acceptable).
- Addition: Add 4-chlorobenzaldehyde (1.1 mmol, ~155 mg) to the reaction mixture.
- Catalysis: Add 2-3 drops of Glacial Acetic Acid.
 - Note: The acid catalyzes the dehydration step. Without it, the reaction may stall at the carbinolamine stage.
- Reaction: Attach the reflux condenser and heat the mixture to reflux () with stirring.
 - Observation: The mixture typically clears as it heats, then a precipitate (product) begins to form after 30-60 minutes.
- Monitoring: Monitor progress via TLC (System: CHCl₃:MeOH 9:1). The hydrazide starting material () should disappear; the product will appear as a higher spot.
 - Duration: Typical reaction time is 3–6 hours.
- Workup:
 - Cool the reaction mixture to room temperature (RT).

- Chill in an ice bath for 30 minutes to maximize precipitation.
- Filter the solid under vacuum.
- Wash the filter cake with cold ethanol () and diethyl ether () to remove unreacted aldehyde and acetic acid.
- Purification: Recrystallize from hot Ethanol/DMF (9:1) if TLC indicates impurities. Dry in a vacuum oven at for 4 hours.

Experimental Workflow (DOT Visualization)



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Figure 2: Operational workflow for the synthesis and isolation of hydrazones.

Data Analysis & Validation

Expected Physicochemical Properties

The resulting 5-methoxynicotinoyl hydrazones are typically white to pale yellow crystalline solids.

Parameter	Specification	Notes
Yield	75% – 92%	High yields expected due to precipitation driving equilibrium.
Melting Point		Sharp melting point indicates purity.
Solubility	DMSO, DMF (High); EtOH (Hot); Water (Poor)	Poor water solubility aids isolation.

Spectroscopic Characterization (Checklist)

- IR Spectroscopy (KBr pellet):
 - :
(Sharp, single band).
 - :
(Amide I, often shifted due to conjugation).
 - :
(Imine stretch, diagnostic of condensation).
- NMR (DMSO-
, 400 MHz):
 - (s, 1H, CONH, D
O exchangeable).

- (s, 1H, N=CH).
- (s, 3H, OCH
).
- Aromatic protons of the pyridine ring and aldehyde moiety.

Alternative Protocol: Cyclocondensation to 1,3,4-Oxadiazoles[2]

For researchers aiming to synthesize 2,5-disubstituted-1,3,4-oxadiazoles, the hydrazide can be condensed with carboxylic acids using phosphoryl chloride (POCl

).

- Reagents: **5-Methoxynicotinohydrazide** + Aromatic Acid + POCl

(Solvent/Reagent).

- Conditions: Reflux for 6–8 hours.
- Mechanism: In situ formation of diacylhydrazine followed by cyclodehydration.
- Safety Warning: POCl

is corrosive and reacts violently with water. Quench carefully on crushed ice.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete reaction or high solubility in solvent.	Extend reflux time; concentrate solvent before cooling; add water to induce precipitation.
Oiling Out	Impurities or low melting point product.	Scratch flask with glass rod; recrystallize from EtOH/Water; use seed crystal.
No Reaction	Deactivated aldehyde or insufficient catalyst.	Increase AcOH concentration; switch to stronger catalyst (cat. H SO) or use microwave irradiation. [1][2]
Hydrolysis	Wet solvent reversing the equilibrium.	Use anhydrous Ethanol; add molecular sieves (3Å) to the reaction.

Safety & Handling (E-E-A-T)

- **Hydrazine Derivatives:** While the 5-methoxy derivative is less volatile than hydrazine hydrate, hydrazides should be treated as potential sensitizers and carcinogens. Handle in a fume hood.
- **Solvents:** Ethanol and Methanol are flammable.
- **Waste Disposal:** All hydrazide-containing waste must be segregated and disposed of as hazardous chemical waste, not down the drain, to prevent aquatic toxicity.

References

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